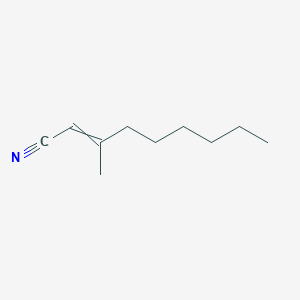
Méthyl hesperidine
Vue d'ensemble
Description
La méthyl hesperidine est un composé flavonoïde dérivé de l’hesperidine, que l’on trouve en forte concentration dans les agrumes tels que les oranges, les citrons et les pamplemousses . Elle est connue pour ses diverses activités biologiques, notamment ses propriétés antioxydantes, anti-inflammatoires et anticancéreuses . La this compound est une substance cristalline jaune à orange à l’arôme agréable .
Applications De Recherche Scientifique
La méthyl hesperidine a un large éventail d’applications en recherche scientifique :
Chimie : Elle est utilisée comme précurseur pour la synthèse d’autres composés flavonoïdes.
Biologie : La this compound est étudiée pour ses propriétés antioxydantes et anti-inflammatoires.
Industrie : La this compound est utilisée dans les industries alimentaire et cosmétique pour ses propriétés antioxydantes.
Mécanisme D'action
La méthyl hesperidine exerce ses effets par le biais de diverses cibles et voies moléculaires :
Activité antioxydante : Elle piège les radicaux libres et chélate les ions métalliques, empêchant les dommages oxydatifs.
Activité anti-inflammatoire : La this compound inhibe l’activité d’enzymes telles que la cyclooxygénase-2 (COX-2) et la synthase inductible d’oxyde nitrique (iNOS), réduisant l’inflammation.
Activité anticancéreuse : Elle induit l’apoptose dans les cellules cancéreuses en modulant les voies de signalisation telles que la voie ERK/Nrf2.
Analyse Biochimique
Biochemical Properties
Methyl hesperidin interacts with various enzymes, proteins, and other biomolecules. It has been shown to exhibit significant antioxidant, anti-inflammatory, anticancer, and hepatoprotective activities . It also has anti-diabetes, antiadipogenic, antihypertensive, and antimicrobial activities . The biological effects of Methyl hesperidin are proposed to include capillary protection, radioprotection, immunomodulation, antiallergic, gastric protection, hepatic cholesterol synthesis regulation, neuroprotection, metal chelating agent, antiviral, decrease in bone resorption, antifungal, and NO synthase inhibition .
Cellular Effects
Methyl hesperidin has been shown to have a variety of effects on cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit transcription factors or regulatory enzymes essential for controlling inflammation-linked mediators, including nuclear factor-kappa B (NF-κB), Inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) .
Molecular Mechanism
Methyl hesperidin exerts its effects at the molecular level through various mechanisms. It has been found to inhibit nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1) activities via IκBα, JNK, and P38 signaling pathways and decreasing the expression and secretion of matrix metalloproteinase-9 and cellular invasion .
Temporal Effects in Laboratory Settings
The effects of Methyl hesperidin can change over time in laboratory settings. Due to its low water solubility, weak intestinal absorption, disposition via phase II enzymes, and efflux by the enterocytes, Methyl hesperidin’s oral bioavailability is less than 20%, and it is quickly altered by environmental conditions such as temperature, pH, and light .
Dosage Effects in Animal Models
The effects of Methyl hesperidin vary with different dosages in animal models. For instance, a semi-synthetic derivative of natural hesperidin, a hydrosoluble, 14C-hesperidin methyl chalcone, absorbed 1–2 h after an oral delivery system at a dosage of 10 mg/kg body weight .
Metabolic Pathways
Methyl hesperidin is involved in various metabolic pathways. When glucose is fed to microorganisms, it is transformed into 3-deoxy DAHP (DAHP) via phosphoenolpyruvate and erythrose 4-phosphate enzymes in diverse microbial platforms .
Transport and Distribution
Methyl hesperidin is transported and distributed within cells and tissues. Methylation improves flavonoid bioavailability, metabolic stability, tissue distribution, and biological activity .
Subcellular Localization
It is known that flavonoids like Methyl hesperidin can be found in various compartments within the cell .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La méthyl hesperidine est synthétisée à partir de l’hesperidine par un processus de méthylation. La méthode traditionnelle consiste à dissoudre l’hesperidine dans une solution d’hydroxyde de sodium, puis à ajouter du sulfate de diméthyle comme agent méthylant . Cette réaction donne généralement environ 70 % de this compound .
Méthodes de production industrielle : Dans les milieux industriels, l’extraction de l’hesperidine à partir des zestes d’agrumes est optimisée pour obtenir des rendements élevés. Le procédé consiste à utiliser du méthanol pour l’extraction et la cristallisation dans l’eau avec l’ajout de dichlorométhane . Cette méthode est efficace et réduit le volume de solvants nécessaire .
Analyse Des Réactions Chimiques
Types de réactions : La méthyl hesperidine subit diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée pour former différents dérivés dotés d’activités biologiques améliorées.
Substitution : La this compound peut subir des réactions de substitution pour former de nouveaux composés ayant des avantages thérapeutiques potentiels.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.
Substitution : Divers agents halogénants peuvent être utilisés pour les réactions de substitution.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés méthylés et hydroxylés de l’hesperidine, qui présentent des activités biologiques différentes .
Comparaison Avec Des Composés Similaires
La méthyl hesperidine est comparée à d’autres composés flavonoïdes similaires :
Hesperidine : Le composé parent, l’hesperidine, a des activités biologiques similaires mais une biodisponibilité inférieure.
Diosmine : Un autre flavonoïde ayant des propriétés thérapeutiques similaires mais une pharmacocinétique différente.
Unicité : La this compound est unique en raison de sa biodisponibilité et de sa stabilité accrues par rapport à l’hesperidine . Sa structure méthylée permet une meilleure absorption et une meilleure utilisation dans l’organisme .
Composés similaires :
- Hesperidine
- Diosmine
- Rutine
La this compound se distingue par son profil pharmacocinétique amélioré et ses activités biologiques diverses, ce qui en fait un composé précieux dans divers domaines de la recherche et de l’industrie.
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O15/c1-11-22(32)24(34)26(36)28(41-11)40-10-20-23(33)25(35)27(37)29(44-20)42-13-7-14(30)21-15(31)9-17(43-19(21)8-13)12-4-5-16(38-2)18(6-12)39-3/h4-8,11,17,20,22-30,32-37H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMSHIGGVOJLBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)OC)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00860085 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-5-hydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00860085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11013-97-1 | |
| Record name | 4H-1-Benzopyran-4-one, 7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-, monomethyl ether, (2S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B155636.png)

